3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Kinase inhibitor design Regioisomerism Scaffold hopping

3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a fully aromatic, nitrogen-rich heterocyclic compound built on the pyrazolo[1,5-a]pyrimidine core, bearing a phenyl ring at C-3 and a 3,4,5-trimethoxyphenyl moiety at C-6. With a molecular formula of C₂₁H₁₉N₃O₃ and a molecular weight of 361.39 g·mol⁻¹, it possesses zero hydrogen-bond donors, five hydrogen-bond acceptors, and a computed logP of approximately 1.99 (ACD/Labs).

Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
CAS No. 893613-41-7
Cat. No. B1627196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
CAS893613-41-7
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2
InChIInChI=1S/C21H19N3O3/c1-25-18-9-15(10-19(26-2)20(18)27-3)16-11-22-21-17(12-23-24(21)13-16)14-7-5-4-6-8-14/h4-13H,1-3H3
InChIKeyWGMAXVYWIMCHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 893613-41-7): Core Scaffold & Physicochemical Profile for Medicinal Chemistry Procurement


3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a fully aromatic, nitrogen-rich heterocyclic compound built on the pyrazolo[1,5-a]pyrimidine core, bearing a phenyl ring at C-3 and a 3,4,5-trimethoxyphenyl moiety at C-6 . With a molecular formula of C₂₁H₁₉N₃O₃ and a molecular weight of 361.39 g·mol⁻¹, it possesses zero hydrogen-bond donors, five hydrogen-bond acceptors, and a computed logP of approximately 1.99 (ACD/Labs) . The scaffold’s 6-aryl substitution pattern distinguishes it from the more common 5- or 7-aryl pyrazolo[1,5-a]pyrimidine chemotypes, suggesting a distinct pharmacological fingerprint relevant for kinase-targeted drug discovery programs [1].

Why Generic Substitution of 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (893613-41-7) Is Not Advisable


The pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to the position and nature of aryl substituents; a simple isomeric shift can dramatically alter kinase selectivity, cellular potency, and safety profiles. For example, in a systematic fragment-based study of Pim-1 inhibitors, moving the key aryl group from the 3- to the 5-position changed the IC₅₀ by more than 10-fold, while the 3,5-disubstituted derivative achieved an IC₅₀ of 27 nM [1]. The target compound places the trimethoxyphenyl substituent at C-6—a regioisomeric arrangement distinct from the C-7 trimethoxyphenyl tubulin inhibitors (e.g., PDB 6lsn) and the C-5-substituted Pim-1 inhibitors reported in the literature [2]. This regiospecificity means that generic substitution based solely on the pyrazolo[1,5-a]pyrimidine core cannot replicate the compound’s binding mode, ADME properties, or safety profile, making precise chemical identity procurement essential.

Quantitative Differentiation Evidence for 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (893613-41-7)


Regioisomeric Differentiation: C-6 vs. C-7 Trimethoxyphenyl Substitution and Target Engagement

The compound positions the 3,4,5-trimethoxyphenyl group at C-6, whereas the published tubulin inhibitors place an identical trimethoxyphenyl group at C-7 (e.g., PDB 6lsn, 2-(1-methylindol-5-yl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine) [1]. No direct head-to-head biochemical comparison has been published; however, the distinct substitution pattern is predicted to alter the hydrogen-bonding network and steric fit within the colchicine binding site, as the C-6 aryl vector projects in a different trajectory than the C-7 vector [1]. This structural divergence is supported by class-level SAR showing that a mere 3→5 positional shift in the pyrazolo[1,5-a]pyrimidine series changes Pim-1 IC₅₀ by >10-fold [2].

Kinase inhibitor design Regioisomerism Scaffold hopping

Predicted Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Thienyl Analog

Computed ACD/Labs data show the target compound has a logP of 1.99, a topological polar surface area (TPSA) of 58 Ų, and zero hydrogen-bond donors . In contrast, the closest catalogued analog, 3-thiophen-2-yl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (CAS 893613-09-7), has a molecular weight of 367.42 g·mol⁻¹ (6 Da higher) and introduces a sulfur atom, which is expected to increase logP by approximately 0.3–0.5 units based on fragment-based predictions . The phenyl ring in the target compound provides a smaller, purely carbon-based hydrophobic surface compared to the thienyl ring, potentially leading to improved aqueous solubility and different metabolic soft spots.

Physicochemical profiling Drug-likeness Analog design

Kinase Selectivity Potential: Class-Level Inference from Pyrazolo[1,5-a]pyrimidine Pim-1/Flt-3 Dual Inhibitors

While no direct kinase profiling data exist for the target compound, the pyrazolo[1,5-a]pyrimidine class has demonstrated potent dual Pim-1/Flt-3 inhibition with favorable selectivity against hERG. Compound 11b from the Xu et al. series achieved a Pim-1 IC₅₀ in the low nanomolar range, a Flt-3 IC₅₀ of 125 nM, and no hERG inhibition at 30 μM, with a selectivity score S(50) of 0.14 against a 119-kinase panel [1]. The target compound’s unique 6-aryl substitution may further refine kinase selectivity, as the 6-position vector accesses a different sub-pocket than the 5-substituted analogs characterized in the Pim-1 series [1].

Pim-1 kinase Flt-3 Selectivity profiling

Drug-Likeness Compliance: Rule-of-Five and Rotatable Bond Comparison

The target compound has zero Rule-of-Five violations, zero hydrogen-bond donors, five freely rotatable bonds, and a moderate molecular weight of 361.39 Da . This profile aligns with optimal oral drug space (Veber rules). In contrast, the 7-substituted tubulin inhibitor analog (PDB 6lsn, MW ≈ 438 Da) exceeds 400 Da and carries additional rotatable bonds, potentially reducing passive permeability [1]. The compound’s compliance with multiple drug-likeness filters makes it a more attractive starting point for oral drug development.

Drug-likeness Oral bioavailability Lead-likeness

Recommended Application Scenarios for 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (893613-41-7)


Scaffold for Next-Generation Pim-1/Flt-3 Dual Kinase Inhibitors

Based on class-level evidence that pyrazolo[1,5-a]pyrimidines achieve nanomolar Pim-1 inhibition, sub-micromolar Flt-3 inhibition, and clean hERG profiles (IC₅₀ >30 μM) [1], this compound can serve as a starting scaffold for medicinal chemistry optimization targeting hematological malignancies. The distinct C-6 trimethoxyphenyl vector provides a unique opportunity to probe kinase sub-pocket selectivity not accessible to C-5 or C-7 analogs.

Regioisomeric Control Compound for Tubulin Polymerization Studies

Given the published X-ray structures of C-7 trimethoxyphenyl pyrazolo[1,5-a]pyrimidines co-crystallized with tubulin [1], this C-6 regioisomer serves as an ideal negative-control or selectivity probe to dissect the structural requirements for colchicine-site binding versus kinase inhibition.

Lead-Like Fragment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 361 Da, zero H-bond donors, five rotatable bonds, and a TPSA of 58 Ų, the compound occupies the upper fragment / lower lead space . Its balanced lipophilicity (logP 1.99) and drug-likeness compliance make it suitable for fragment growing or linking campaigns targeting underexplored kinase pockets.

Physicochemical Benchmarking Against Thienyl Analog in Preclinical Candidate Selection

The compound’s phenyl C-3 substituent, compared to the thienyl analog (CAS 893613-09-7), is predicted to confer lower logP, potentially reducing metabolic liability . This makes it the preferred choice for programs seeking to minimize lipophilicity-driven off-target effects during lead optimization.

Quote Request

Request a Quote for 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.